REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[NH:7][C:6](=[O:12])[CH2:5]2.[CH3:13]O>[Ni]>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[NH:7][C:6](=[O:12])[CH:5]2[CH3:13]
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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FC=1C=C2CC(NC2=CC1F)=O
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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1 g
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Type
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catalyst
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Smiles
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[Ni]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst was filtered off
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated to dryness by rotary evaporation
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Name
|
|
Type
|
|
Smiles
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FC=1C=C2C(C(NC2=CC1F)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |